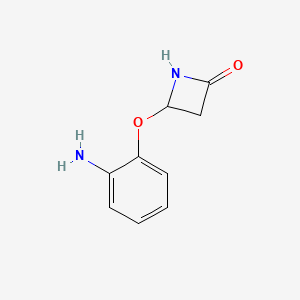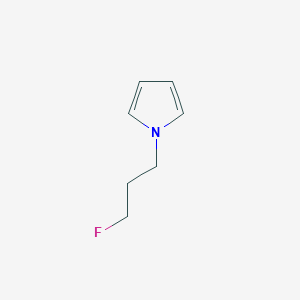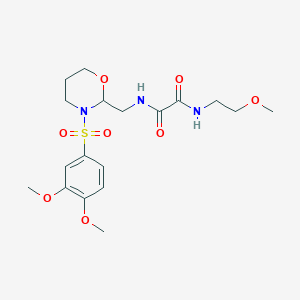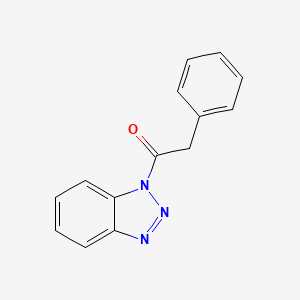![molecular formula C12H12ClNO B2544360 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone CAS No. 2156410-40-9](/img/structure/B2544360.png)
1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique structure and properties that make it useful for various applications in the field of biochemistry and physiology.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone has been extensively studied for its potential applications in scientific research. This compound has been found to have various properties that make it useful for studying different biochemical and physiological processes. Some of the scientific research applications of 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone include:
1. Studying the mechanism of action of enzymes: 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone has been found to inhibit the activity of various enzymes. This property has been used to study the mechanism of action of enzymes and their role in different physiological processes.
2. Investigating the role of neurotransmitters: 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone has been found to modulate the activity of various neurotransmitters. This property has been used to investigate the role of neurotransmitters in different physiological processes.
3. Developing new drugs: 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone has been used as a lead compound for developing new drugs. This compound has been found to have various properties that make it useful for developing drugs for different diseases.
Mécanisme D'action
The mechanism of action of 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone involves the inhibition of enzymes and modulation of neurotransmitters. This compound has been found to interact with the active site of enzymes and prevent their activity. It has also been found to modulate the activity of neurotransmitters by binding to their receptors and altering their function.
Biochemical and Physiological Effects
1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone has various biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes, which can lead to the alteration of different physiological processes. It has also been found to modulate the activity of neurotransmitters, which can affect various physiological processes such as mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone in lab experiments include its unique structure and properties, which make it useful for studying different biochemical and physiological processes. This compound has also been found to produce high yields, which makes it easy to synthesize. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are various future directions for the study of 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone. Some of these directions include:
1. Investigating the potential of this compound for developing new drugs for different diseases.
2. Studying the mechanism of action of this compound in more detail to understand its effects on different physiological processes.
3. Investigating the potential of this compound for studying the role of neurotransmitters in different physiological processes.
4. Developing new synthesis methods for this compound to improve its yield and purity.
Conclusion
In conclusion, 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone is a chemical compound that has various properties that make it useful for studying different biochemical and physiological processes. This compound has been found to have potential applications in scientific research, including the study of enzymes and neurotransmitters, the development of new drugs, and the investigation of different physiological processes. However, the use of this compound in lab experiments requires specialized equipment and expertise to handle it safely. There are various future directions for the study of this compound, including the development of new synthesis methods and the investigation of its potential for developing new drugs.
Méthodes De Synthèse
The synthesis method of 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone involves the reaction of 2-chloroacetyl chloride with 1,3-cyclohexadiene in the presence of sodium hydride. The resulting product is then treated with ammonia to yield 1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone. This synthesis method has been widely used in various studies and has been found to produce high yields of the compound.
Propriétés
IUPAC Name |
1-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-7-12(15)14-10-5-6-11(14)9-4-2-1-3-8(9)10/h1-4,10-11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFHEQGPFRSPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)
![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)
![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)
![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)


![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)





![methyl 2-fluoro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2544297.png)
![N-(3-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544298.png)